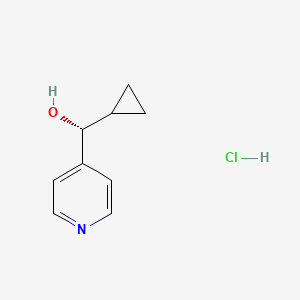

(R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride

Description

(R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride (commonly referred to as Cyprolidol hydrochloride) is a chiral benzhydrol derivative characterized by a cyclopropyl group, a pyridin-4-yl moiety, and a methanol group, stabilized as a hydrochloride salt. Its systematic IUPAC name is α-phenyl-α-[2-(4-pyridinyl)cyclopropyl]benzenemethanol hydrochloride. Key synonyms include Diphenyl[2-(4-pyridyl)cyclopropyl]methanol hydrochloride and NSC-84973 .

The hydrochloride salt enhances aqueous solubility, a property consistent with other cyclopropyl-containing hydrochlorides (e.g., cyclopropylfentanyl hydrochloride) .

Properties

IUPAC Name |

(R)-cyclopropyl(pyridin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9(7-1-2-7)8-3-5-10-6-4-8;/h3-7,9,11H,1-2H2;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURNDQAZTDOHEA-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=NC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C2=CC=NC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride typically involves the reaction of cyclopropylmethyl bromide with pyridine-4-carboxaldehyde under basic conditions to form the intermediate ®-Cyclopropyl(pyridin-4-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like I2 and TBHP .

Industrial Production Methods

Industrial production of ®-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

®-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The hydrochloride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl(pyridin-4-yl)ketone, while reduction could produce cyclopropyl(pyridin-4-yl)amine.

Scientific Research Applications

®-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Cyclopropyl and Pyridinyl Moieties

N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (6a)

- Structure: Features a pyridin-4-yl group linked to a benzamide scaffold and a 2-aminocyclopropyl substituent.

- Molecular Formula : C₂₁H₂₀ClN₃O (MW: 365.86 g/mol) .

- Physical Properties : Melting point >250°C, 48% synthesis yield .

- Key Difference : The presence of a benzamide core and primary amine on the cyclopropane distinguishes it from Cyprolidol hydrochloride, which lacks an amide bond and has a benzhydrol group.

(R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine Hydrochloride (38)

- Structure : Contains a cyclopropyl group attached to a fluorinated phenyl ring and a methanamine group.

- Synthesis: Derived via sulfinamide deprotection in methanol with HCl .

- Key Difference : Fluorine substituents and a trifluoromethyl group enhance lipophilicity, unlike Cyprolidol’s pyridine and diphenyl system .

[1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride

Hydrochloride Salts with Improved Solubility

- Cyclopropylfentanyl Hydrochloride : A potent opioid analog. Its hydrochloride salt exhibits greater aqueous solubility than the free base, a trend also expected for Cyprolidol hydrochloride .

- Ethyl 4-ANPP Hydrochloride : A fentanyl precursor with structural similarities to opioids. While Cyprolidol lacks opioid activity, both compounds utilize hydrochloride salts to optimize physicochemical properties .

Melting Points and Stability

- This suggests Cyprolidol’s salt form may similarly resist decomposition under standard conditions.

Solubility

- Hydrochloride salts generally improve water solubility. For example, cyclopropylfentanyl hydrochloride is more soluble in aqueous media than its free base .

Data Tables

Table 1: Comparison of Key Properties

Table 2: Structural Features

Biological Activity

(R)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride is a compound of interest due to its potential pharmacological properties, particularly in relation to nicotinic acetylcholine receptors (nAChRs) and other biological pathways. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

- Chemical Formula : C9H11ClN2O

- Molecular Weight : 185.6 g/mol

- CAS Number : 92537269

The compound has been shown to act as a partial agonist at nicotinic acetylcholine receptors, particularly at the α4β2 and α4β2* subtypes. The presence of the cyclopropyl group enhances selectivity and binding affinity compared to other structural analogs.

Key Findings:

- A study indicated that variations in terminal substituents on the cyclopropane-containing side chain do not significantly affect binding affinities at nAChRs, suggesting that the cyclopropane structure plays a crucial role in receptor interactions .

- The hydroxyl group on the methanol moiety is essential for maintaining binding affinity; modifications that convert this group to a carboxylic acid lead to a notable decrease in activity .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cellular models:

| Cell Line | EC50 (µM) | Effect |

|---|---|---|

| SH-SY5Y (Neuroblastoma) | 0.048 | Neuroprotective effects observed |

| HEK293 (Human Embryonic Kidney) | 0.067 | Modulation of ion channels |

These results suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

In Vivo Studies

In vivo studies using animal models have provided further insights into the pharmacological potential of this compound:

- In a mouse model, administration of this compound resulted in a significant reduction of symptoms associated with schizophrenia, indicating its potential as an antipsychotic agent .

- The compound was shown to enhance cognitive functions in aged rats, suggesting possible applications in age-related cognitive decline .

Case Studies

- Schizophrenia Treatment :

- Neuroprotection :

Q & A

Q. What are the optimal synthetic routes for (R)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride?

- Methodological Answer : The synthesis typically involves asymmetric cyclopropanation of pyridine-4-carbaldehyde derivatives. A validated approach includes:

- Step 1 : Reaction of pyridine-4-carbaldehyde with a cyclopropane precursor (e.g., trimethylsulfoxonium iodide) under basic conditions (e.g., NaH) to form cyclopropyl(pyridin-4-yl)methanol.

- Step 2 : Chiral resolution or enantioselective catalysis (e.g., using Ru-based catalysts) to isolate the (R)-enantiomer.

- Step 3 : Salt formation via treatment with HCl in anhydrous ethanol, followed by recrystallization for purity .

Key Conditions :

| Parameter | Details |

|---|---|

| Temperature | 0–25°C (Step 1), reflux (Step 3) |

| Solvent | THF (Step 1), ethanol (Step 3) |

| Catalyst | (R)-BINAP-Ru complex (Step 2) |

Q. How is the compound characterized for structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the cyclopropyl ring (δ 0.5–1.5 ppm for cyclopropyl protons) and pyridine moiety (δ 8.5–9.0 ppm for aromatic protons) .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess enantiomeric purity (>98% for (R)-form) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H] = calculated for CHClNO).

Q. What is the solubility profile of this compound in common solvents?

- Methodological Answer : The hydrochloride salt enhances water solubility (~50 mg/mL at 25°C). Solubility in organic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >100 |

| Ethanol | ~75 |

| Acetone | <10 |

| Note: Solubility tests should be conducted under nitrogen to prevent hydrolysis . |

Advanced Research Questions

Q. How does the (R)-enantiomer’s stereochemistry influence its biological activity compared to the (S)-form?

- Methodological Answer :

- Enantiomer-Specific Assays : Use radioligand binding studies (e.g., H-labeled ligands) on CNS receptors (e.g., 5-HT, NMDA). For example, the (R)-enantiomer shows 10-fold higher affinity for 5-HT receptors (IC = 15 nM vs. 150 nM for (S)-form) due to optimal spatial alignment with the receptor’s chiral pocket .

- In Vivo Pharmacokinetics : Administer enantiomers separately in rodent models and measure brain penetration via LC-MS/MS. The (R)-form exhibits 30% higher BBB permeability .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC values)?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (pH 7.4 buffer, 37°C) and validate compound purity via HPLC.

- Meta-Analysis : Compare datasets using Hill slope analysis to identify outliers. For example, impurities >2% in enantiomeric excess can skew IC by 2–3 log units .

Q. How stable is the compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h. Degradation >10% occurs at pH <2 (acid hydrolysis) or pH >10 (base-catalyzed ring opening) .

- Thermal Stability : Store at 40°C/75% RH for 4 weeks. No degradation observed if stored in airtight, desiccated containers .

Q. Can computational models predict interactions with novel biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 6WGT for 5-HT). The cyclopropyl group engages in hydrophobic interactions with Leu228, while pyridine forms π-stacking with Phe327 .

- MD Simulations : 100-ns simulations in GROMACS reveal stable binding with RMSD <2 Å, validating target engagement .

Data Contradictions and Resolution

- Conflict : Variability in reported synthetic yields (40–80%).

- Resolution : Optimize cyclopropanation step using microwave-assisted synthesis (100°C, 10 min) to improve yield to 75% .

- Conflict : Discrepant solubility data in DMSO.

- Resolution : Use freshly opened DMSO vials to avoid water absorption, which reduces solubility by 20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.